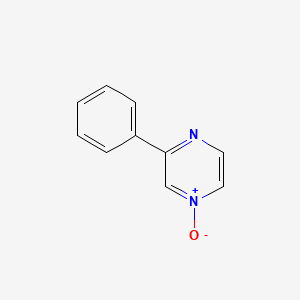

Pyrazine, phenyl-, 4-oxide

Description

Significance of Azaaromatic N-Oxide Scaffolds in Modern Organic Chemistry

Azaaromatic N-oxides, which are heterocyclic compounds containing a nitrogen-oxygen bond within an aromatic ring, represent a class of molecules with substantial value in modern organic chemistry. researchgate.net The presence of the N-oxide functional group significantly alters the electronic properties and reactivity of the parent azaarene. This modification makes them versatile building blocks for the synthesis of a wide array of more complex molecules. researchgate.net

The unique reactivity of the N-oxide moiety allows for functionalization of the heterocyclic ring in ways that are not possible with the parent heterocycle. For instance, the N-oxide group can facilitate nucleophilic substitution reactions and can be used in photochemical reactions to introduce various functional groups. smolecule.com They are frequently employed as intermediates in C-H bond activation and functionalization reactions, enabling the direct introduction of substituents onto the aromatic core. rsc.org Furthermore, azaaromatic N-oxides can serve as catalysts in various organic transformations, including enantioselective reactions. smolecule.comchemicalbook.comacs.org The ability to readily remove the oxygen atom through deoxygenation reactions further enhances their synthetic utility, allowing for the generation of the parent aza-aromatic compound after the desired modifications have been made. organic-chemistry.orgorganic-chemistry.org

Overview of Pyrazine (B50134) Heterocycles in Synthetic and Mechanistic Research

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in organic chemistry. tandfonline.comresearchgate.net Their structure, which features a six-membered ring with two nitrogen atoms at the 1 and 4 positions, imparts a unique reactivity profile that has been exploited in numerous synthetic and mechanistic studies. nih.govresearchgate.net These compounds are prevalent in a variety of natural products and serve as important scaffolds in medicinal chemistry and materials science. tandfonline.comresearchgate.netscispace.com

In synthetic research, pyrazines are valuable platforms for the development of new synthetic methodologies and the total synthesis of complex natural products. nih.govresearchgate.net They can participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form more elaborate molecular architectures. researchgate.net Mechanistic investigations into pyrazine chemistry have provided a deeper understanding of their reaction pathways, including studies on photoinduced electron transfer and their behavior in catalytic cycles. sioc-journal.cnacs.org The synthesis of pyrazine derivatives is an active area of research, with numerous methods being developed to construct and functionalize the pyrazine ring. researchgate.netsioc-journal.cn

Conceptual Framework of Pyrazine, phenyl-, 4-oxide within the N-Oxide Class

"this compound" (also known as Phenylpyrazine N-oxide) is a specific derivative within the broader class of azaaromatic N-oxides. Its structure consists of a pyrazine ring substituted with a phenyl group, where one of the pyrazine nitrogen atoms is oxidized to an N-oxide. This particular arrangement of functional groups places the compound at the intersection of phenyl-substituted pyrazines and pyrazine N-oxides, combining the characteristics of both.

The synthesis of phenylpyrazine N-oxides can be achieved through several routes, including the direct C-H arylation of pyrazine N-oxide or the oxidation of a pre-existing phenylpyrazine. acs.org The introduction of the N-oxide group to the phenylpyrazine scaffold significantly influences its electronic landscape. The N⁺-O⁻ dipole modifies the electron distribution within the pyrazine ring, which in turn affects its reactivity towards electrophilic and nucleophilic reagents. researchgate.net

Research on alkyl- and phenylpyrazines and their N-oxides using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has provided valuable data on their electronic structure. The chemical shifts observed in the ¹³C NMR spectra offer insight into the effects of the phenyl and N-oxide substituents on the pyrazine nucleus. capes.gov.br These spectroscopic studies are crucial for understanding the structure-property relationships within this class of compounds and for predicting their reactivity in various chemical transformations. capes.gov.brresearchgate.net

Compound Information Table

| Compound Name | Synonyms |

| This compound | Phenylpyrazine N-oxide, 2-Phenylpyrazine (B1619871) 4-oxide |

| Pyrazine | 1,4-Diazine |

| Phenylboronic acid | Benzeneboronic acid |

| 2-Chloropyrazine | |

| 2-Chloro-3,6-diisopropylpyrazine 4-oxide | |

| 2-(4-(Ethoxycarbonyl)phenyl)pyrazine N-Oxide |

Spectroscopic Data Table

Structure

3D Structure

Properties

CAS No. |

58861-94-2 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-oxido-3-phenylpyrazin-1-ium |

InChI |

InChI=1S/C10H8N2O/c13-12-7-6-11-10(8-12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

UTXGEXLIYSRSOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Pyrazine, Phenyl , 4 Oxide and Analogous Pyrazine N Oxides

Direct N-Oxidation of Phenylpyrazine and Other Pyrazine (B50134) Derivatives

Direct oxidation of the nitrogen atom in a pyrazine ring is a common and straightforward method for synthesizing pyrazine N-oxides. This transformation can be achieved using conventional chemical oxidants, with ongoing research focusing on improving regioselectivity and employing more environmentally benign biocatalytic systems.

The oxidation of pyrazines to their corresponding N-oxides is frequently accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. nih.govresearchgate.net This method is effective for a range of aromatic nitrogen heterocycles. acs.org Other oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst, and sodium perborate (B1237305) in acetic acid have also been successfully employed for the N-oxidation of azines. acs.orgorganic-chemistry.org For instance, the oxidation of 2-chloro-5-phenylpyrazine (B189379) can be performed with agents like hydrogen peroxide or m-CPBA to form the corresponding N-oxides. The choice of oxidant and reaction conditions can be tailored based on the specific substrate and desired outcome.

Table 1: Common Chemical Oxidants for Pyrazine N-Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., TS-1) | acs.orgorganic-chemistry.org |

| Sodium Perborate | Acetic Acid | organic-chemistry.org |

A significant challenge in the N-oxidation of asymmetrically substituted pyrazines, such as phenylpyrazine, is controlling the site of oxidation. Chemical oxidation with reagents like m-CPBA can lead to the formation of a mixture of isomeric mono-N-oxides. nih.gov The regioselectivity of the reaction is influenced by both steric and electronic factors.

Studies on substituted dichloropyrazines have shown that the position of nucleophilic attack, which has parallels with electrophilic oxidation, is directed by the electronic nature of the substituents. nih.gov An electron-withdrawing group at the 2-position directs reaction to the 5-position, whereas an electron-donating group at the 2-position directs it to the 3-position. nih.gov In the case of phenylpyrazine, the phenyl group's electronic influence and steric bulk would be key determinants in the regioselectivity of N-oxidation. Biocatalytic methods have emerged as a superior alternative for achieving high regioselectivity, often yielding a single N-oxide product where chemical methods fail. nih.gov For asymmetric pyrazine derivatives, biocatalytic N-oxidation consistently occurs at the less sterically hindered nitrogen atom. nih.gov

Biocatalysis offers a green and highly selective alternative to conventional chemical oxidation for producing aromatic N-oxides. nih.govnih.gov Whole-cell biocatalysis systems utilizing recombinant Pseudomonas strains that produce the soluble di-iron monooxygenase (SDIMO) PmlABCDEF have proven highly effective. nih.govresearchgate.net These systems can convert various pyridine (B92270), pyrazine, and pyrimidine (B1678525) derivatives into their corresponding N-oxides with high conversion rates and product yields, often on a preparative scale. nih.govnih.gov

This biocatalytic approach operates under environmentally friendly conditions and avoids the use of harsh chemical oxidants. nih.govscilit.com A key advantage is its remarkable regioselectivity. For example, asymmetric pyrazines are converted into single mono-N-oxide products, with oxidation occurring at the less hindered nitrogen atom, a feat that is difficult to achieve with standard m-CPBA oxidation. nih.govresearchgate.net The productivity of these systems is notably high, with reported product titres of up to 19.1 g/L for pyrazine-1-oxide, making it a practical method for laboratory-scale synthesis. nih.govnih.govresearchgate.net

Table 2: Comparison of Chemical vs. Biocatalytic N-Oxidation of Pyrazines

| Feature | Chemical Oxidation (e.g., m-CPBA) | Biocatalytic Oxidation (PmlABCDEF) | Reference |

|---|---|---|---|

| Regioselectivity | Often produces isomeric mixtures | High; typically a single isomer | nih.gov |

| Side Reactions | Can lead to di-N-oxides and other byproducts | Minimal side reactions | nih.gov |

| Reaction Conditions | Strong oxidants, organic solvents | Aqueous medium, environmentally benign | nih.govnih.gov |

| Productivity | Variable | High (e.g., up to 19.1 g/L for pyrazine-1-oxide) | researchgate.net |

De Novo Construction of the Pyrazine N-Oxide Ring System

An alternative to direct oxidation is the de novo synthesis, where the pyrazine N-oxide ring is constructed from acyclic components. This strategy allows for the introduction of desired substitution patterns from the outset and can be achieved through various condensation and cyclization reactions.

The classical synthesis of the pyrazine ring involves the condensation of α-dicarbonyl compounds with o-phenylenediamines or the self-condensation of α-amino ketones. nbu.ac.in Specific adaptations of these condensation strategies can be used to form the N-oxide ring directly. One such method involves the reaction of an iso-nitroso acetophenone (B1666503) with an aminoacetonitrile, catalyzed by FeCl₃, to prepare a pyrazine-N-oxide, which can then be subsequently reduced if the parent pyrazine is the desired product. nbu.ac.in

A more direct route to pyrazine-N-oxides involves the condensation of α-oximinoketones with α-aminonitriles. For example, 2-amino-3-carbamoyl-5-phenylpyrazine-1-oxide was synthesized by condensing the appropriate α-oximino ketone with 2-amino-2-cyanoacetamide (B1359851) in glacial acetic acid. wur.nl These methods build the heterocyclic core and incorporate the N-oxide functionality in a single, convergent step.

Cyclization reactions provide a powerful means to construct N-heterocyclic N-oxides. researchgate.net While many examples focus on other ring systems, the principles can be applied to pyrazine N-oxides. For instance, the synthesis of 2,6-diamino-3,5-dinitro-pyrazine-1-oxide (LLM-105), an energetic material, is achieved through a sequence involving nitrosation, condensation, and nitration-cyclization steps. mdpi.com

Another relevant pathway involves the cyclization of β-nitrohydrazone derivatives to form pyrazole (B372694) N-oxides, highlighting how precursors with appropriately placed nitrogen and oxygen functionalities can be induced to form heterocyclic N-oxides. researchgate.net The biosynthesis of (dihydro)pyrazine N-oxides in Pseudomonas involves the cyclization of two molecules of an aldehyde intermediate derived from N-hydroxy-l-Val, demonstrating a natural cyclization pathway to these structures. nih.gov These strategies underscore the versatility of cyclization reactions in creating the pyrazine N-oxide skeleton from diverse starting materials. mdpi.com

Functionalization of Pre-existing Pyrazine N-Oxide Skeletons

The pyrazine N-oxide scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse array of substituted pyrazine derivatives. The presence of the N-oxide functionality significantly influences the reactivity of the pyrazine ring, facilitating reactions that are often challenging with the parent pyrazine. This section explores methods for the introduction of phenyl substituents onto a pyrazin-N-oxide skeleton and the subsequent derivatization of the resulting Pyrazine, phenyl-, 4-oxide through the formation of carbon-heteroatom bonds.

Methods for Introduction of Phenyl Substituents

The introduction of a phenyl group onto a pyrazine N-oxide ring can be achieved through several modern synthetic methodologies, most notably via transition metal-catalyzed cross-coupling reactions and additions of organometallic reagents.

One of the most prominent methods is the palladium-catalyzed direct C-H arylation . This approach allows for the direct coupling of pyrazine N-oxides with aryl halides or unactivated arenes, offering a highly efficient and atom-economical route to 2-arylpyrazine N-oxides. acs.orgresearchgate.net Studies have shown that pyrazine N-oxide can be effectively cross-coupled with benzene (B151609) at the ortho position. acs.org The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, often in the presence of a silver salt as an oxidant. acs.org The regioselectivity of the arylation can be influenced by the choice of ligands and the electronic nature of the substituents on the pyrazine N-oxide ring. researchgate.net For instance, electron-poor pyridine N-oxides have shown higher reactivity towards C-H activation in similar reactions. fu-berlin.de

Table 1: Palladium-Catalyzed Direct Arylation of Pyrazine N-Oxide

| Entry | Pyrazine N-Oxide Substrate | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pyrazine N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane | 130 | Not specified | acs.org |

| 2 | Quinoxaline N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane | 130 | Not specified | acs.org |

| 3 | Pyrazine N-oxide | 4-Bromoanisole | Pd(OAc)₂, P(tBu)₃ | Toluene | 110 | 75 | berkeley.edu |

| 4 | Pyrazine N-oxide | 4-Bromotoluene | Pd(OAc)₂, P(tBu)₃ | Toluene | 110 | 82 | berkeley.edu |

Another powerful technique involves the use of Grignard reagents . The addition of phenylmagnesium halides to pyrazine N-oxides provides a direct route to introduce a phenyl group. beilstein-journals.orgdiva-portal.orgnih.govrsc.org The reaction proceeds via nucleophilic addition of the Grignard reagent to the pyrazine N-oxide ring. Subsequent work-up can lead to the formation of substituted dihydropyrazines or, after an oxidation step, the desired phenylpyrazine. beilstein-journals.org A one-pot strategy for the synthesis of protected substituted piperazines has been developed, which involves the addition of Grignard reagents to pyrazine N-oxides followed by reduction and protection, achieving yields ranging from 33-91% over three steps. nih.govresearchgate.net

The Minisci reaction presents a radical-based alternative for the functionalization of pyrazine N-oxides. While classical Minisci reactions are typically performed on electron-deficient heterocycles, modifications using photoredox catalysis have expanded their scope. nih.govnih.gov For instance, photoredox-mediated decarboxylative alkylation has been successfully applied to 4-phenylpyridine (B135609) N-oxide, suggesting its potential applicability to phenyl-pyrazine 4-oxide for the introduction of further alkyl or aryl groups. nih.gov

Derivatization of this compound through Carbon-Heteroatom Bond Formation

Once the phenyl-pyrazine 4-oxide scaffold is in hand, further functionalization can be achieved by forming new bonds between a carbon atom of the pyrazine ring and a heteroatom. The N-oxide group plays a crucial role in these transformations, often activating the ring towards nucleophilic attack or directing C-H functionalization.

Carbon-Nitrogen (C-N) Bond Formation:

The introduction of amino groups is a key transformation in medicinal chemistry. One approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the phenyl-pyrazine 4-oxide ring. Halopyrazines are generally more reactive towards nucleophilic displacement than their pyridine counterparts. thieme-connect.de

Copper-catalyzed Ullmann-type coupling reactions are also a powerful tool for C-N bond formation. hynu.cnorganic-chemistry.orgacs.org While specific examples on phenyl-pyrazine 4-oxide are scarce, the general methodology has been widely applied to aryl halides and N-heterocycles. For instance, CuI/2-aminopyridine 1-oxide has been shown to be an effective catalytic system for the amination of aryl chlorides with aliphatic amines. hynu.cn

Table 2: Synthesis of Aminated Pyrazine Derivatives

| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | p-Hydroxyphenylglyoxal aldoxime & α-aminophenylpropiononitrile | 1. TiCl₄, Pyridine; 2. Zn, AcOH, CH₂Cl₂ | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | 89 (overall) | nih.gov |

| 2 | 4-Chloroanisole | n-Hexylamine, CuI, 2-Aminopyridine N-oxide, K₂CO₃ | N-Hexyl-4-methoxyaniline | 78 | hynu.cn |

Carbon-Oxygen (C-O) Bond Formation:

The synthesis of alkoxy-substituted pyrazines can be achieved through nucleophilic substitution of a leaving group on the pyrazine ring with an alkoxide. researchgate.net A one-step method for the synthesis of alkoxy substituted pyrazine derivatives has been reported, utilizing an improved acid-mediated coupling reaction to afford products in good yields (70–90%). researchgate.net

The Ullmann ether synthesis, a copper-catalyzed reaction between an aryl halide and an alcohol, provides another route to C-O bond formation. organic-chemistry.org While direct application to phenyl-pyrazine 4-oxide is not extensively documented, the general principles are applicable.

Carbon-Sulfur (C-S) Bond Formation:

The introduction of sulfur-containing functional groups can be accomplished through nucleophilic substitution reactions with thiols or their corresponding thiolates. In a related system, a tele-substitution reaction has been observed in the acs.orgfu-berlin.deCurrent time information in Chatham County, US.triazolo[4,3-a]pyrazine ring system, where reaction with 2-phenylethane-1-thiol led to the 5-substituted thioether. acs.org

Iii. Chemical Reactivity and Mechanistic Investigations of Pyrazine, Phenyl , 4 Oxide

Electrophilic Reactivity of Pyrazine (B50134) N-Oxides

The N-oxide functionality acts as an activating group for electrophilic aromatic substitution. The lone pairs on the oxygen atom can be donated back into the aromatic system, increasing the electron density at the ortho and para positions of the pyrazine ring. However, the pyrazine ring itself is inherently electron-deficient due to the two electronegative nitrogen atoms. This leads to complex reactivity where electrophilic attack can potentially occur on either the pyrazine N-oxide ring or the appended phenyl ring.

In the case of phenylpyrazine 4-oxide, the pyrazine ring is deactivated towards electrophiles compared to benzene (B151609). Therefore, electrophilic substitution is expected to occur preferentially on the phenyl ring. The N-oxidopyrazinyl substituent's electronic effect (whether it is activating or deactivating and its directing influence) on the phenyl ring will govern the regioselectivity of the substitution. Kinetic studies on the nitration of 2-phenylpyridine (B120327) N-oxide have shown that the reaction proceeds on the conjugate acid of the N-oxide. The substitution occurs on the phenyl ring, with partial rate factors indicating deactivation compared to benzene, but with substitution occurring at the 2'-, 3'-, and 4'-positions.

Standard electrophilic substitution reactions like nitration typically employ strong acids, such as a mixture of nitric and sulfuric acid. Under these conditions, the N-oxide oxygen is protonated, further influencing the electronic properties of the molecule. For pyridine (B92270) N-oxide itself, nitration occurs selectively at the 4-position. However, for phenyl-substituted analogues, the phenyl ring becomes the more favorable site for attack.

Rearrangement Reactions of Pyrazine N-Oxides

Rearrangement reactions are a prominent feature of pyrazine N-oxide chemistry, providing pathways to novel heterocyclic structures. These transformations can be induced by either light or heat, each often leading to distinct product distributions through different mechanistic routes.

The photochemistry of heteroaromatic N-oxides, a class to which phenylpyrazine 4-oxide belongs, has been a subject of extensive study. Irradiation of these compounds can lead to a variety of rearrangement products, with the excited singlet state often implicated in isomerizations and rearrangements, while the triplet state is typically responsible for deoxygenation. wur.nl

A key mechanistic point of discussion in the photochemistry of related N-oxides, such as pyrimidine (B1678525) N-oxides, is the involvement of an oxaziridine (B8769555) intermediate. It has been proposed that upon irradiation, an electrocyclization of the oxygen atom to an adjacent carbon atom can lead to a transient oxaziridinopyrimidine-like structure. wur.nl While these bicyclic intermediates have been postulated in numerous photoreactions of aromatic N-oxides, their isolation has proven elusive due to their high reactivity. wur.nl There is ongoing debate as to whether oxaziridines are true intermediates in all photochemical reactions of heteroaromatic N-oxides, with some studies suggesting that product formation may occur directly from the excited singlet state. wur.nl

In the closely related pyridazine (B1198779) N-oxide system, photochemical isomerization has been shown to proceed through a ring-opening reaction to form a diazo intermediate. researchgate.netresearchgate.net For instance, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide leads to the formation of a diazoketone, which can then undergo ring closure to yield a pyrazole (B372694) derivative or lose nitrogen to form a furan. researchgate.net Similarly, irradiation of 3-phenylpyridazine (B76906) N-oxide results in the formation of 2-phenylfuran, also proceeding through a diazo intermediate. researchgate.netresearchgate.net These findings suggest that phenylpyrazine 4-oxide could potentially undergo analogous photochemical transformations, possibly involving diazo intermediates, leading to various rearranged products.

Table 1: Photochemical Rearrangement Products of Phenyl-Substituted Heterocyclic N-Oxides

| Starting Material | Irradiation Conditions | Major Product(s) | Proposed Intermediate(s) |

|---|---|---|---|

| 3,6-Diphenylpyridazine N-oxide | UV light | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | Diazoketone |

| 3-Phenylpyridazine N-oxide | UV light | 2-Phenylfuran | Diazo derivative |

| 2,4,6-Trimethylpyrimidine 1-oxide | 254 nm light in methanol | 4(5)-Acetyl-2,5(4)-dimethylimidazole, 1,2,4-Trimethyl-1,6-dihydro-6-oxopyrimidine | Oxaziridinopyrimidine (postulated) |

Thermally Induced Rearrangements

Thermally induced rearrangements of N-oxides can also lead to significant molecular restructuring. While specific studies on the thermal rearrangement of phenylpyrazine 4-oxide are not extensively documented, research on related compounds provides insight into potential reaction pathways. For example, the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to O-arylhydroxylamines has been shown to be highly dependent on the electronic nature of the substituents on the phenyl ring. researchgate.net Electron-withdrawing groups in the ortho or para position are essential for this rearrangement to occur, suggesting a mechanism involving a polar activated complex. researchgate.net This indicates that the phenyl group in phenylpyrazine 4-oxide could influence its thermal reactivity.

The general trend observed in the thermal decomposition of amide oximes, which share some structural similarities with N-oxides, includes the formation of various heterocyclic compounds through complex fragmentation and rearrangement pathways. researchgate.net These studies highlight the potential for phenylpyrazine 4-oxide to undergo thermally induced rearrangements, although the specific products and mechanisms would require dedicated investigation.

Deoxygenation Reactions of the N-Oxide Moiety

Deoxygenation, the removal of the oxygen atom from the N-oxide group, is a fundamental reaction of pyrazine N-oxides. This transformation can be achieved through various methods, including photochemical and chemical approaches. Photochemical deoxygenation is often a competing process during irradiation, with the triplet excited state of the N-oxide being implicated in oxygen abstraction. wur.nl

Chemical deoxygenation offers a more controlled method for removing the N-oxide oxygen. A variety of reagents have been developed for this purpose. For instance, phenylboronic acid has been reported as a simple and efficient reagent for the deoxygenation of various amine N-oxides, including pyridine N-oxides. researchgate.net This method is notable for its mild conditions and tolerance of other functional groups. researchgate.net Other deoxygenation methods for heteroaromatic N-oxides include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, and catalytic hydrogenation. The choice of deoxygenation agent can be critical in achieving high yields and avoiding unwanted side reactions.

Table 2: Selected Chemical Reagents for Deoxygenation of Heteroaromatic N-Oxides

| Reagent | Typical Conditions | Substrate Scope |

|---|---|---|

| Phenylboronic acid | Dichloromethane, room temperature | N,N-dialkylaniline N-oxides, trialkylamine N-oxides, pyridine N-oxides |

| Triphenylphosphine (PPh₃) | Heating | Various N-oxides |

| Phosphorus trichloride (B1173362) (PCl₃) | Chloroform, 0 °C to room temperature | Various N-oxides |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents and pressures | Broad applicability |

Radical Reactions and Their Role in Pyrazine N-Oxide Chemistry

Free radical reactions represent another important facet of pyrazine N-oxide chemistry. The N-O bond in these compounds can undergo homolytic cleavage, particularly under photochemical conditions, to generate radical species that can participate in subsequent reactions. The generation of radicals is a key step in many synthetic transformations. thermofisher.comyoutube.comyoutube.comlibretexts.org

In the context of related nitrogen-containing heterocycles, phenazine (B1670421) derivatives have been shown to participate in redox cycling to produce free radicals in aerobic media. nih.gov This suggests that pyrazine N-oxides could potentially engage in similar processes. The initiation of radical reactions often involves the input of energy in the form of heat or light to induce homolytic cleavage of a weak bond. youtube.com The resulting radicals can then undergo propagation and termination steps to form the final products. youtube.com

The Barton-McCombie deoxygenation is a well-known radical reaction that involves the deoxygenation of alcohols, but the principles of radical-mediated bond cleavage are broadly applicable. thermofisher.com While specific studies on radical reactions involving phenylpyrazine 4-oxide are limited, the general principles of free radical chemistry suggest that this compound could serve as a precursor to nitrogen- and oxygen-centered radicals, which could then engage in a variety of synthetic transformations.

Iv. Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-phenylpyrazine (B1619871) 4-oxide, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, confirming the substitution pattern and the specific location of the N-oxide group.

The ¹H NMR spectrum of 2-phenylpyrazine 4-oxide is characterized by distinct signals corresponding to the protons on the pyrazine (B50134) and phenyl rings. The introduction of the N-oxide group at the N4 position, opposite the phenyl-substituted C2, significantly influences the electron distribution in the pyrazine ring, leading to predictable changes in the chemical shifts of the ring protons.

The N-oxide group exerts a strong electron-withdrawing effect, which deshields the adjacent protons. Consequently, the protons at the C3 and C5 positions (H-3 and H-5) are expected to resonate at a lower field (higher ppm) compared to those in the parent 2-phenylpyrazine molecule. rsc.org The proton at C6 (H-6) is also influenced, though to a lesser extent. The protons of the phenyl group typically appear as a multiplet in the aromatic region, with their exact chemical shifts influenced by the electronic communication with the pyrazine N-oxide ring system.

Based on data from analogous compounds such as 2-phenylpyrazine and 4-phenylpyridine-N-oxide, the predicted ¹H NMR chemical shifts for 2-phenylpyrazine 4-oxide are detailed in the table below. rsc.orgchemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 8.5 - 8.7 | Doublet (d) |

| H-5 | 8.4 - 8.6 | Doublet (d) |

| H-6 | 8.2 - 8.4 | Doublet of Doublets (dd) |

| Phenyl H (ortho) | 7.9 - 8.1 | Multiplet (m) |

| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-phenylpyrazine 4-oxide are highly sensitive to the electronic effects of both the phenyl group and the N-oxide moiety.

The N-oxide group significantly deshields the α-carbons (C-3 and C-5), causing them to shift downfield. conicet.gov.ar Conversely, the γ-carbon (C-6) is typically shielded. The carbon atom bearing the phenyl group (C-2) is also affected, appearing as a quaternary signal. The carbons of the phenyl ring will resonate in the typical aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the pyrazine ring) showing a distinct chemical shift. rsc.orgbhu.ac.in

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-5 | 138 - 143 |

| C-6 | 125 - 130 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 129 - 133 |

| Phenyl C (para) | 130 - 134 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The N-oxidation of 2-phenylpyrazine can yield two possible regioisomers: 2-phenylpyrazine 1-oxide and 2-phenylpyrazine 4-oxide. Distinguishing between these isomers is a critical analytical challenge. ¹³C NMR spectroscopy offers a definitive method for this determination.

A study by Butler et al. established a reliable method based on an "index of N-oxidation" (INOx) calculated from ¹³C NMR chemical shift data. conicet.gov.ar This index contrasts the average chemical shifts of the carbon atoms bonded to each nitrogen atom. For a 2-substituted pyrazine N-oxide, the INOx is calculated as follows:

INOx = (δC-3 + δC-5)/2 - x (δC-2 + δC-6)/2

where δC-n represents the chemical shift of the respective carbon atom, and x is a substituent-specific factor close to unity. conicet.gov.ar

Crucially, the sign of the calculated INOx value reveals the position of the N-oxide group.

INOx > 0 (Positive) : Indicates a 1-N-oxide .

INOx < 0 (Negative) : Indicates a 4-N-oxide .

This chemometric approach provides an unambiguous assignment of the N-oxide position, leveraging the distinct and predictable electronic effects that each regioisomeric form has on the chemical shifts of the pyrazine ring carbons. conicet.gov.ar

Vibrational Spectroscopy

The FT-IR spectrum of 2-phenylpyrazine 4-oxide displays characteristic absorption bands corresponding to its constituent functional groups. The most diagnostic feature for an aromatic N-oxide is the N-O stretching vibration (νN-O). This band is typically strong and appears in the 1200–1350 cm⁻¹ region. researchgate.net Its precise position can be influenced by conjugation and substituent effects.

Other significant absorptions include:

Aromatic C-H stretching (νC-H): Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C and C=N stretching (νC=C/νC=N): Multiple medium to strong bands in the 1400–1600 cm⁻¹ region, characteristic of the pyrazine and phenyl rings.

In-plane C-H bending (δC-H): Found in the 1000–1300 cm⁻¹ region.

Out-of-plane C-H bending (γC-H): Strong bands in the 700–900 cm⁻¹ range, which can be diagnostic of the substitution pattern on both rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1350 | Strong |

| In-plane C-H Bend | 1000 - 1300 | Medium |

| Out-of-plane C-H Bend | 700 - 900 | Strong |

Note: Wavenumbers are based on data from pyrazine N-oxide and substituted aromatic compounds. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. Vibrations that are weak in IR, particularly those involving symmetric motions and non-polar bonds, often produce strong signals in Raman spectra. For 2-phenylpyrazine 4-oxide, the FT-Raman spectrum is expected to be dominated by vibrations of the aromatic framework.

Key expected features include:

Ring Breathing Vibrations: A strong, sharp band characteristic of the symmetric expansion and contraction of the pyrazine and phenyl rings, typically observed in the 990–1050 cm⁻¹ region.

N-O Stretching: The N-O stretch, while strong in IR, may also be visible in the Raman spectrum.

C-H Stretching: Aromatic C-H stretching modes are also observable near 3050 cm⁻¹.

The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. researchgate.netorientjchem.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1350 | Weak-Medium |

| Ring Breathing Mode | 990 - 1050 | Strong |

Note: Wavenumbers and intensities are based on data from pyrazine N-oxide and related aromatic compounds. researchgate.netorientjchem.org

Characteristic Vibrational Modes and Band Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. The resulting spectra provide a unique fingerprint, with specific bands corresponding to the stretching and bending modes of the bonds within the molecule. While a complete, experimentally-derived spectrum for phenylpyrazine 4-oxide is not widely published, a reliable assignment of its characteristic vibrational modes can be predicted based on established group frequencies for its constituent functional groups: the pyrazine N-oxide ring and the phenyl substituent.

The key vibrational modes for phenylpyrazine 4-oxide are expected in several distinct regions of the spectrum:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the phenyl and pyrazine rings typically appear in the 3100-3000 cm⁻¹ region.

Aromatic Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ range.

N-O Stretching: The most characteristic vibration for an aromatic N-oxide is the N-O stretch. This mode is typically strong in the IR spectrum and is found in the 1300-1200 cm⁻¹ region. Its precise frequency can be sensitive to the electronic effects of substituents on the ring.

In-Plane and Out-of-Plane Bending: C-H in-plane and out-of-plane bending vibrations occur at lower frequencies. The out-of-plane bending modes, particularly those between 900-675 cm⁻¹, are often characteristic of the substitution pattern on the aromatic rings.

A summary of the predicted vibrational band assignments is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyrazine and phenyl rings. |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1400 | In-plane stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic systems. |

| N-O Stretch | 1300 - 1200 | Characteristic stretching vibration of the N-oxide functional group. |

| C-H In-Plane Bend | 1300 - 1000 | Bending of the C-H bonds within the plane of the aromatic rings. |

| C-H Out-of-Plane Bend | 900 - 675 | Bending of the C-H bonds out of the plane of the rings; sensitive to substitution patterns. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to elucidate molecular structures through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like N-oxides without causing significant fragmentation. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For pyrazine N-oxides, ESI-MS typically produces a prominent protonated molecule, [M+H]⁺. A key fragmentation pathway observed in the mass spectra of aromatic N-oxides is the loss of an oxygen atom (16 Da), resulting in a significant [M-16]⁺ or [M+H-16]⁺ ion. This neutral loss is a diagnostic indicator for the N-oxide functionality.

A significant challenge in the analysis of substituted pyrazines is the differentiation of positional isomers, which often yield nearly identical mass spectra under standard conditions. ESI-MS coupled with metal ion complexation has emerged as an effective strategy to overcome this limitation.

Research has demonstrated that positional isomers of monosubstituted pyrazine N-oxides can be successfully differentiated by forming adducts with various metal cations. In these studies, the analyte is mixed with solutions of metal salts, such as those containing calcium (Ca²⁺), copper (Cu²⁺), or aluminum (Al³⁺), prior to ESI-MS analysis.

The different spatial arrangements of the substituent and the N-oxide group in each isomer lead to distinct affinities and coordination geometries with the metal ion. These differences manifest in the mass spectrum as variations in the identity and relative intensities of the observed adduct ions. For example, singly or doubly charged adducts may form, involving the neutral or deprotonated N-oxide ligand and the metal cation. By comparing the resulting mass spectra, such as the relative abundance of ions like [M+Metal]ⁿ⁺ or [M-H+Metal]⁽ⁿ⁻¹⁾⁺, a clear distinction between the positional isomers can be made.

| Ion Type | Description | Application |

|---|---|---|

| [M+H]⁺ | Protonated molecule | Molecular weight determination |

| [M+H-16]⁺ | Fragment ion after loss of oxygen | Diagnostic for N-oxide group |

| [M+Metal]ⁿ⁺ | Adduct of the neutral molecule with a metal ion | Isomer differentiation |

| [M-H+Metal]⁽ⁿ⁻¹⁾⁺ | Adduct of the deprotonated molecule with a metal ion | Isomer differentiation |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like phenylpyrazine 4-oxide, the absorption profile is typically dominated by π→π* transitions associated with the conjugated electronic system.

The parent pyrazine molecule exhibits characteristic absorption bands in the UV region. nist.gov The introduction of the N-oxide group and the phenyl substituent significantly modifies this profile. The N-oxide group acts as an auxochrome, while the phenyl group extends the conjugated π-system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* bands compared to the unsubstituted pyrazine N-oxide. For instance, pyridine (B92270) N-oxide, a related compound, shows a strong π→π* transition near 280 nm in aprotic solvents. arkat-usa.org The electronic profile of phenylpyrazine 4-oxide would therefore be characterized by intense absorption bands in the UV region, likely extending towards the visible spectrum.

| Compound | Reported Absorption Band(s) | Transition Type |

|---|---|---|

| Pyrazine | ~260 nm, ~320-328 nm | π→π, n→π nist.gov |

| Pyridine N-oxide | ~280 nm | π→π arkat-usa.org |

| Phenylpyrazine 4-oxide | Expected >280 nm | π→π (Predicted) |

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits a photon after being electronically excited by the absorption of light. Fluorescence is the spin-allowed emission from the first excited singlet state (S₁) to the ground singlet state (S₀) and is typically a rapid process. Phosphorescence is the spin-forbidden emission from the first excited triplet state (T₁) to the ground state (S₀) and occurs over a much longer timescale. libretexts.org

Specific experimental data on the fluorescence and phosphorescence properties of phenylpyrazine 4-oxide are not widely reported. However, the presence of an extended aromatic system suggests the potential for luminescence. In recent research, N-oxide moieties have been strategically incorporated into fluorescent molecules to act as "turn-on" switches for bioimaging and sensing applications. rsc.org This functionality arises because the electronic properties of the N-O bond can be altered by external stimuli (e.g., enzymatic reduction), leading to a significant change in the fluorescence output of the molecule. This indicates that the N-oxide group in phenylpyrazine 4-oxide could play a crucial role in modulating its potential emission properties. Furthermore, studies on the parent pyrazine molecule have investigated its phosphorescence characteristics, providing a foundational reference for understanding the photophysical behavior of its derivatives. bohrium.com

V. Theoretical and Computational Investigations of Pyrazine, Phenyl , 4 Oxide

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling is a fundamental tool for predicting the three-dimensional structure and conformational preferences of a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a popular and effective computational method for determining the equilibrium geometry of molecules. For a molecule like Pyrazine (B50134), phenyl-, 4-oxide, DFT calculations would be employed to find the lowest energy arrangement of its atoms in space. This process, known as geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable conformation. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. For Pyrazine, phenyl-, 4-oxide, a key structural parameter of interest would be the dihedral angle between the pyrazine and phenyl rings, which dictates the degree of planarity and potential for electronic conjugation between the two ring systems.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen level of theory (the specific functional) and the basis set. A common approach for molecules of this type involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p). The selection of the functional is crucial as it approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions generally provide more accurate results by allowing for greater flexibility in describing the electron distribution, particularly for systems with heteroatoms and potential for delocalized electrons.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the pyrazine ring, the phenyl ring, and the N-oxide group would reveal the most likely sites for electrophilic and nucleophilic attack.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution illustrates how the electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map can be generated from the electron density. The MEP map uses a color scale to represent regions of different electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the N-oxide group, highlighting its role as a hydrogen bond acceptor and a site for interaction with electrophiles.

Aromaticity and Stability Assessment

No specific studies detailing the aromaticity and stability assessment of this compound using computational methods like Nucleus-Independent Chemical Shift (NICS) or other aromaticity indices were found. Such studies would typically involve calculating the magnetic shielding at the center of the pyrazine ring to quantify its aromatic character. The stability would be assessed by calculating its electronic energy and comparing it to related isomers or reference compounds. Without dedicated computational research on this molecule, a quantitative assessment of its aromaticity and thermodynamic stability remains unavailable.

Computational Prediction of Spectroscopic Parameters

Detailed computational predictions of the spectroscopic parameters for this compound are not present in the surveyed literature.

No publications were identified that report the theoretical calculation of NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) method. Such calculations would provide valuable insight into the electronic environment of the hydrogen and carbon nuclei within the molecule and would be instrumental in assigning experimental NMR spectra. The absence of this data precludes the creation of a data table for theoretical NMR chemical shifts.

There is a lack of published research on the simulated vibrational spectra (e.g., infrared and Raman) of this compound. A computational study of this nature would involve calculating the harmonic vibrational frequencies and their corresponding intensities. A comparison of these simulated spectra with experimental data would help in the assignment of vibrational modes to specific molecular motions. Without such a study, a data table comparing theoretical and experimental vibrational frequencies cannot be compiled.

Mechanistic Studies and Reaction Pathway Elucidation

The scientific literature does not appear to contain computational mechanistic studies or reaction pathway elucidations specifically involving this compound.

No computational studies characterizing the transition states for reactions involving this compound were found. Such research would involve locating the saddle points on the potential energy surface for a given reaction, which is crucial for understanding the reaction mechanism and calculating activation energies.

Similarly, no reaction coordinate analyses for chemical transformations of this compound have been reported in the literature. This type of analysis follows the geometric and energetic changes of the molecule along the reaction pathway from reactants to products, providing a detailed picture of the reaction mechanism.

Intermolecular Interactions and Solid-State Structure Insights

A comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of specific experimental or theoretical studies focused on the intermolecular interactions and solid-state structure of this compound. To date, the crystal structure of this compound has not been deposited in major crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, there is no published X-ray diffraction data available to provide a definitive analysis of its crystal packing, molecular conformation in the solid state, or the specific non-covalent interactions that govern its supramolecular assembly.

Theoretical and computational chemistry studies specifically modeling the solid-state structure and intermolecular forces of this compound are also not available in the current body of scientific literature. Such investigations are crucial for understanding the nature and energetics of potential interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions, which are anticipated to play a significant role in the crystal lattice of this molecule.

While research on related heterocyclic N-oxides provides general insights into the types of intermolecular forces that can be expected, the direct application of these findings to this compound would be speculative without specific structural data. The unique electronic and steric properties arising from the combination of the phenyl and pyrazine N-oxide moieties will undoubtedly lead to a distinct solid-state architecture.

Due to the lack of available crystallographic and computational data, a detailed discussion with research findings and data tables on the intermolecular interactions and solid-state structure of this compound cannot be provided at this time. Further experimental work, primarily single-crystal X-ray diffraction, is required to elucidate the three-dimensional arrangement of this compound in the solid state. Following such experimental determination, computational studies could then be employed to analyze and quantify the energetic contributions of the various intermolecular forces at play.

Vi. Advanced Applications in Chemical Synthesis and Materials Science

Pyrazine (B50134), Phenyl-, 4-oxide as a Versatile Synthetic Intermediate

The reactivity of the pyrazine ring is significantly altered by the presence of the N-oxide group. This modification enhances its utility as a synthetic intermediate, providing pathways to a wide array of functionalized molecules. The N-oxide group acts as an internal oxidizing agent and an activating group, facilitating reactions that are otherwise difficult to achieve with the parent pyrazine.

Precursor for Diverse Heterocyclic Frameworks

Phenylpyrazine 4-oxide serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The N-oxide functionality activates the pyrazine ring, making it susceptible to both nucleophilic and electrophilic attacks, as well as cycloaddition reactions. This enhanced reactivity allows for the construction of fused-ring systems and substituted pyrazines that are key components in pharmaceuticals and functional materials.

One notable application is in C-H functionalization reactions. For instance, palladium-catalyzed C-H/C-H cross-coupling reactions between pyrazine N-oxides and other aromatic systems, such as indoles, have been used to construct complex molecular scaffolds. nih.gov In a specific example, the mono N-oxide of pyrazine was coupled with indole, catalyzed by palladium(II) acetate and silver(I) acetate, to afford the coupled product in a 45% yield. nih.gov This strategy demonstrates the capacity of the N-oxide to direct C-H activation, enabling the formation of new carbon-carbon bonds and facilitating the rapid assembly of intricate heterocyclic structures. nih.gov Such methodologies are pivotal in the synthesis of marine alkaloids and other natural products. nih.gov

Furthermore, the pyrazine N-oxide moiety can be used to introduce other functional groups onto the heterocyclic ring, which can then be used in subsequent cyclization reactions to build more complex frameworks like indolopyrazines or other polycyclic aromatic systems. mdpi.commdpi.comresearchgate.netsciengine.com

Building Block for Complex Molecule Synthesis

The activated nature of Phenylpyrazine 4-oxide makes it an ideal building block for the total synthesis of complex natural products and therapeutic agents. Its ability to participate in directed C-H functionalization and cross-coupling reactions allows for its strategic incorporation into larger molecules. nih.gov

A compelling example is the synthesis of the marine natural product dragmacidin D, which has shown potent inhibition of serine/threonine protein phosphatases, relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov In a synthetic approach to a model compound of dragmacidin D, a pyrazine N-oxide derivative was a key reactant in an innovative C-H/C-H cross-coupling reaction. nih.gov This reaction highlights the role of the N-oxide in enabling the construction of the core structure of the alkaloid, providing a clear path for accessing related complex molecules. nih.gov

Catalytic Applications of Pyrazine N-Oxide Derivatives

Beyond their role as synthetic intermediates, pyrazine N-oxide derivatives are gaining attention for their direct applications in catalysis. They can function as ligands for metal catalysts, as organocatalysts, and as components in photocatalytic systems.

Role as Ligands in Metal-Catalyzed Transformations

Pyrazine N-oxides, like their pyridine (B92270) N-oxide counterparts, can act as effective ligands in transition metal catalysis. wikipedia.orgacs.org The oxygen atom of the N-oxide group serves as a coordination site for metal ions, influencing the electronic properties and reactivity of the metallic center. wikipedia.org These complexes are common with a range of transition metals, including manganese, iron, cobalt, and nickel. wikipedia.org

The coordination of a pyrazine N-oxide ligand to a metal can modulate the catalyst's activity and selectivity. Pyrazine-based ligands have been explored in various catalytic transformations, including CO2 hydrogenation. acs.org For example, ligand scaffolds relying on a pyrazine core with benzylic phosphine functionalities have been studied in iron-mediated CO2 hydrogenation. acs.org The electronic properties of the pyrazine ring, which are different from pyridine, offer opportunities to fine-tune the catalytic system with minimal structural changes. acs.org Furthermore, pyrazine N-oxide derivatives have been used to create complex coordination compounds with metals like dysprosium, where the N-oxide group acts as a bridge, influencing the magnetic properties of the resulting material. nih.govrsc.org

| Metal Center | Ligand Type | Catalytic Application/Property | Reference |

|---|---|---|---|

| Fe(II), Co(II), Ni(II), Mn(II) | Homoleptic Pyridine/Pyrazine N-Oxides | General Coordination Complexes | wikipedia.org |

| Iridium (Ir) | Pyrazine-based PNP Pincer Ligand | CO2 Hydrogenation | acs.org |

| Iron (Fe) | Pyrazine-based PNP Pincer Ligand | CO2 Hydrogenation | acs.org |

| Zinc(II) | Pyrazine Carboximidate Derivatives | Binuclear Complex Formation | inorgchemres.org |

| Dysprosium (Dy) | Pyrazine-N-oxide-carbohydrazide | Molecular Nanomagnets | rsc.org |

Organocatalytic Properties

A significant advancement in catalysis is the use of pyrazine N-oxide derivatives as metal-free organocatalysts. These compounds can act as mild Lewis bases to activate substrates or can be precursors to highly reactive species. researchgate.net

Drawing parallels from pyridine N-oxides, a key application is in photoredox catalysis as hydrogen atom transfer (HAT) agents. nih.gov Under visible light irradiation and in the presence of a suitable photoredox catalyst, the pyrazine N-oxide can undergo a single-electron oxidation to generate a highly reactive oxygen-centered radical. This radical is a powerful hydrogen atom abstractor, capable of activating strong, unactivated C(sp³)–H bonds in aliphatic substrates. nih.gov This purely organic approach facilitates a broad range of reactions, including alkylation and heteroarylation, without the need for transition metals. The reactivity of the generated radical can be fine-tuned by modifying the substituents on the pyrazine ring, allowing for regioselective transformations. nih.gov

Photocatalytic Degradation Applications

The photochemical properties of pyrazine N-oxide derivatives suggest their potential use in environmental remediation through photocatalytic degradation of pollutants. Photocatalysis is an advanced oxidation process that utilizes a semiconductor or a photosensitizer to generate reactive oxygen species (ROS), such as hydroxyl radicals, upon light absorption. mdpi.com

Advanced Materials Science Applications

The unique electronic structure of the pyrazine N-oxide moiety, characterized by the electron-withdrawing pyrazine ring and the electron-donating N-oxide group, makes compounds like phenylpyrazine 4-oxide valuable building blocks in materials science. These materials often exhibit tailored photophysical and electronic properties, leading to their exploration in light-emitting and electronic applications.

Pyrazine-based compounds are recognized as efficient luminophores, often demonstrating superior photoluminescence (PL) properties compared to their benzene-based counterparts. The incorporation of a pyrazine ring can lead to red-shifted emissions and enhanced quantum yields, which are desirable attributes for the development of advanced organic photoluminescent materials. acs.org

Research comparing pyrazine derivatives with phenyl compounds has shown that the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are significantly reduced in pyrazinyl compounds. This reduction is a primary reason for the observed red-shift in their fluorescence emissions. acs.org For instance, systematic studies have revealed that pyrazine-based luminophores can exhibit fluorescence emissions spanning from the blue to the yellow region of the spectrum. acs.org The smaller molecular spacing in the crystal structure of some pyrazine derivatives facilitates interlayer electron transfer, leading to more extended through-space conjugation and contributing to a bathochromic (red) shift in emission. acs.org

The N-oxide group can further modulate these properties. In the context of metal complexes, which are a cornerstone of modern luminophore development, pyrazine N-oxides can act as ligands. For example, iridium(III) complexes incorporating phenylpyrazine ligands have been developed to achieve high-energy emission for applications in light-emitting devices. hud.ac.uk The interplay between the metal center and the electronic properties of the pyrazine N-oxide ligand is crucial for tuning the emissive characteristics of the final material.

| Compound Class | Typical Emission Range | Key Structural Feature | Reason for Enhanced Performance |

|---|---|---|---|

| Pyrazinyl Compounds | Blue to Yellow | Nitrogen-containing aromatic heterocycle | Reduced HOMO-LUMO gap, extended through-space conjugation. acs.org |

| Phenyl Compounds | Typically higher energy (more blue-shifted) | Benzene (B151609) ring | Larger HOMO-LUMO gap compared to pyrazine analogues. acs.org |

| Iridium(III) Phenylpyrazine Complexes | High-energy emission (e.g., Blue/Green) | Cyclometalated structure with phenylpyrazine ligand | Manipulation of excited states through ligand architecture. hud.ac.uk |

The favorable electronic properties of pyrazine derivatives make them suitable for integration into optoelectronic devices. Their tunable electron affinities and charge transport characteristics have led to their use as n-type semiconductors in organic field-effect transistors (OFETs) and as emitters in organic light-emitting diodes (OLEDs).

In the realm of OFETs, fused-ring pyrazine derivatives have been synthesized and investigated as n-type (electron-transporting) materials. The pyrazine core is instrumental in tuning the electron affinities of these compounds. acs.org Theoretical and experimental studies have shown that a larger pyrazine core can lead to a lower LUMO level, which is beneficial for electron injection and transport. This, combined with lower reorganization energy and more ordered thin-film morphology, results in higher electron mobilities. acs.org Devices based on these materials have demonstrated electron mobilities reaching up to 0.03 cm² V⁻¹ s⁻¹, highlighting their potential in printed and flexible electronics. acs.org

For OLEDs, the focus is on achieving efficient electroluminescence. Phosphorescent emitters based on transition metal complexes are particularly important as they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org Platinum(II) and Iridium(III) complexes featuring phenylpyrazine and related diazine ligands have been extensively studied. hud.ac.ukrsc.org The presence of the pyrazine ring, especially with its nitrogen atoms in conjugation, can cause a significant bathochromic shift in the absorption and emission spectra compared to phenylpyrimidine analogues. rsc.org This tunability allows for the creation of emitters across the visible spectrum, a critical requirement for full-color displays.

| Device Type | Material Class | Key Performance Metric | Reported Value | Underlying Principle |

|---|---|---|---|---|

| Organic Field-Effect Transistor (OFET) | Fused-ring pyrazine derivatives | Electron Mobility (μe) | ~0.03 cm² V⁻¹ s⁻¹ | Low LUMO level and ordered thin-film morphology from the pyrazine core. acs.org |

| Organic Light-Emitting Diode (OLED) | Pt(II) phenylpyrazine complexes | Emission Color | Tunable (e.g., green) | Bathochromic shift induced by the pyrazine ring's electronic structure. rsc.org |

| Organic Light-Emitting Diode (OLED) | Ir(III) phenylpyrazine complexes | Emission Energy | High-energy emission | Manipulation of excited states via ligand design. hud.ac.uk |

Chemo-Sensor Design Principles utilizing Pyrazine N-Oxides

The inherent electronic and photophysical properties of the pyrazine N-oxide scaffold can be harnessed to design highly selective and sensitive chemosensors. These sensors typically operate on principles that translate a molecular recognition event—the binding of a specific analyte—into a measurable optical signal, such as a change in fluorescence intensity or color.

A primary design strategy involves functionalizing the pyrazine N-oxide core with a receptor unit that has a high affinity for the target analyte and a signaling unit (fluorophore). The interaction with the analyte modulates the electronic properties of the system, leading to a "turn-on" or "turn-off" fluorescent response.

Key principles utilized in the design of such sensors include:

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for detecting metal ions. In the free ligand state, the fluorescence of the fluorophore is often quenched due to processes like photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon chelation with a metal ion (e.g., Al³⁺), the receptor's electron-donating ability is suppressed. This inhibition of the PET process "turns on" the fluorescence of the signaling unit. Pyrazine-derived hydrazone Schiff-base ligands, for example, have been designed as "turn-on" fluorescent sensors for Al³⁺ based on the CHEF phenomenon. researchgate.net

Photoinduced Electron Transfer (PET): As mentioned, PET is a powerful mechanism for designing fluorescent sensors. The pyrazine N-oxide moiety can be part of a system where a receptor (e.g., a nitrogen-containing chain) can donate an electron to the excited fluorophore, quenching its emission. Binding of an analyte to the receptor alters its redox potential, preventing PET and restoring fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT): The electronic character of the pyrazine ring can be exploited in ICT-based sensors. In these systems, an electron donor and an electron acceptor are linked through a π-conjugated system. Upon excitation, an ICT state is formed. The binding of an analyte can enhance or alter this charge transfer process, leading to a shift in the emission wavelength or a change in intensity.

The design of a pyrazine N-oxide-based sensor involves the careful selection of the receptor to ensure high selectivity for the target analyte over other potentially interfering species. For instance, novel pyrazine-derived fluorescent sensors have demonstrated high selectivity and sensitivity for Al³⁺ over a range of other common metal ions, with detection limits reaching the 10⁻⁷ mol/L range. researchgate.net The binding stoichiometry, often a 1:1 complex between the sensor and the analyte, is typically confirmed using methods like Job's plot analysis and mass spectrometry. researchgate.net

Vii. Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of pyrazine (B50134) derivatives and their N-oxides is undergoing a green transformation, moving away from multi-step procedures that generate significant waste. Future efforts for phenylpyrazine 4-oxide will focus on atom-economical and environmentally benign methodologies. One promising approach is the use of base-metal catalyzed dehydrogenative coupling reactions. For instance, manganese pincer complexes have been successfully employed for the synthesis of 2,5-dialkyl-substituted pyrazines from the self-coupling of 2-aminoalcohols, generating only water and hydrogen gas as byproducts. acs.org Adapting such catalytic systems for the synthesis of aryl-substituted pyrazines and their subsequent selective N-oxidation represents a key research direction.

Another avenue involves biocatalysis, which offers high selectivity under mild conditions. While not yet applied to phenylpyrazine 4-oxide, the success of enzymes like horseradish peroxidase in catalyzing oxidation steps in the synthesis of other N-heterocycles demonstrates the potential for developing enzymatic routes for N-oxidation. Furthermore, cyclization reactions that form the N→O coordination bond directly, thus avoiding harsh external oxidants, are being explored for energetic N-oxides and could be adapted for pharmaceutical intermediates. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Strategies

| Feature | Conventional Methods | Emerging Green Routes |

| Catalysts | Often stoichiometric reagents, precious metals | Earth-abundant metals (e.g., Mn, Fe), biocatalysts |

| Byproducts | Copious waste, potentially toxic | Water, H₂, biodegradable waste |

| Reaction Conditions | Harsh temperatures, hazardous solvents | Mild temperatures, aqueous media, solvent-free |

| Atom Economy | Often low | High (e.g., dehydrogenative coupling) |

| Selectivity | May require protecting groups | High chemo- and regioselectivity |

Exploration of Undiscovered Reactivity and Selectivity Patterns

The N-oxide moiety dramatically alters the electronic properties of the pyrazine ring, opening up new avenues for reactivity. Future research will delve into previously unexplored reaction pathways. A particularly exciting trend is the use of heterocyclic N-oxides as photoactivatable reagents. For example, pyridazine (B1198779) N-oxides have been shown to generate atomic oxygen (O(³P)) upon photolysis, which can mediate complex C-H oxidation reactions. nih.govacs.org Investigating the photochemical behavior of phenylpyrazine 4-oxide could uncover novel pathways for selective functionalization, either on the pyrazine or the appended phenyl ring.

Furthermore, the development of methods for direct C-H functionalization of the pyrazine N-oxide core is a major goal. While significant progress has been made with pyridine (B92270) N-oxides, achieving high regioselectivity in pyrazine systems remains a challenge. researchgate.net Future work will likely focus on designing catalysts that can distinguish between the various C-H bonds of phenylpyrazine 4-oxide, enabling the precise installation of functional groups without the need for pre-functionalized starting materials.

Integration of Machine Learning and AI in Pyrazine N-Oxide Research

The complexity of chemical reactions and the vastness of chemical space make the integration of machine learning (ML) and artificial intelligence (AI) a transformative trend. For pyrazine N-oxide research, AI can accelerate discovery in several ways. ML models, particularly random forest algorithms, have been trained on high-throughput experimentation data to predict the performance of C-N cross-coupling reactions, a key step in the synthesis of many aryl-N-heterocycles. consensus.appsemanticscholar.org Such models can guide chemists in selecting the optimal catalyst, ligand, and conditions, saving significant time and resources.

AI is also revolutionizing retrosynthesis. Transfer learning models can now predict retrosynthetic routes for complex heterocycles with greater accuracy than previous algorithms, overcoming the challenge of low data availability for specific ring-forming reactions. chemrxiv.org Applying these tools to phenylpyrazine 4-oxide could suggest novel and more efficient synthetic pathways. Additionally, ML is being used to predict the formation of nitrogen heterocycles in complex mixtures, an approach that could be adapted to optimize reaction conditions and minimize byproduct formation in pyrazine synthesis. nih.gov

Advanced Computational Tools for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules like phenylpyrazine 4-oxide. DFT calculations are routinely used to investigate heats of formation, electronic structures, and thermal stability for pyrazine N-oxide derivatives, especially in the field of energetic materials. mdpi.comsemanticscholar.orgtandfonline.comnih.gov These studies show that the introduction of an N-oxide group significantly alters bond lengths and the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap, which in turn influences reactivity and stability. mdpi.comnih.gov

For phenylpyrazine 4-oxide, DFT can be used to:

Predict Reactivity: Calculate electron density and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Model transition states to understand the energetics of different reaction pathways, aiding in the optimization of reaction conditions.

Design Novel Derivatives: In silico screening of derivatives with different substituents on the phenyl or pyrazine ring can identify candidates with desired electronic or steric properties for applications in medicinal chemistry or materials science. researchgate.netnih.gov

Table 2: Predicted Properties of Substituted Pyrazine N-Oxides via DFT

| Property | Effect of N-Oxide Introduction | Effect of -NO₂ Substituent |

| Heat of Formation (HOF) | Generally decreases HOF nih.gov | Favorable for increasing HOF semanticscholar.orgtandfonline.com |

| Density | Favorable for increasing density semanticscholar.orgtandfonline.com | Favorable for increasing density semanticscholar.orgtandfonline.com |

| HOMO-LUMO Gap (ΔE) | Modifies the gap, affecting stability | Generally decreases the gap |

| Detonation Performance | Improves performance nih.gov | Improves performance semanticscholar.orgtandfonline.com |

Synergistic Approaches in Synthetic and Computational Chemistry

The most powerful advancements are emerging from the tight integration of experimental synthesis and computational analysis. This synergistic approach allows for a cycle of prediction, synthesis, and validation that accelerates discovery. For instance, in silico studies can be used to design and screen libraries of pyrazine derivatives for potential biological activity against a specific target, such as a protein kinase. researchgate.netjapsonline.com The most promising candidates are then synthesized and tested experimentally, with the results feeding back to refine the computational models. nih.govnih.gov

This synergy is also crucial for understanding reaction mechanisms. When unexpected products or reactivity patterns are observed in the lab, computational modeling can be employed to explore potential intermediates and transition states, providing a rational explanation for the experimental outcome. This combined approach will be essential for unraveling the complex reactivity of phenylpyrazine 4-oxide and for the rational design of new synthetic methodologies.

Design of Novel Functional Materials with Tailored Properties

The unique electronic and coordination properties of N-heterocyclic oxides make them attractive building blocks for novel functional materials. The N-oxide group is a strong hydrogen bond acceptor and an effective coordinating ligand for metal ions. Aromatic N-oxides have been extensively used as ligands to construct coordination polymers with interesting magnetic properties. nih.gov The ability of the N-oxide to act as a bridging ligand between metal centers allows for the formation of one-, two-, or three-dimensional networks. acs.orgacs.org

The phenylpyrazine 4-oxide scaffold, with its combination of a coordinating N-oxide, a π-deficient pyrazine ring, and a π-rich phenyl ring, offers intriguing possibilities for materials science. Future research could explore its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The N-oxide can coordinate to metal ions, while the phenyl and pyrazine rings could be functionalized to control the dimensionality and porosity of the resulting framework for applications in gas storage or catalysis.

Organic Electronics: The dipolar nature and aromatic structure of the molecule suggest potential applications in organic electronics, although this remains an underexplored area.

Electrolyte Additives: Pyridine N-oxide has recently been shown to be an effective electrolyte additive for stabilizing zinc-ion batteries by coordinating with zinc ions and inhibiting dendrite formation. nih.gov Phenylpyrazine 4-oxide could be investigated for similar applications in next-generation energy storage devices.

Q & A

Q. What are the key synthetic routes for preparing pyrazine N-oxide derivatives, and how can their structural isomers be distinguished?

Pyrazine N-oxide derivatives, such as phenyl-substituted variants, are synthesized via condensation of phenylenediamine precursors with ortho-quinones under controlled conditions. A critical step involves selective N-oxidation using halogenation or acylation reagents to generate isomers (e.g., 1-oxide vs. 4-oxide). Structural differentiation relies on NMR spectroscopy: the chemical shift of protons adjacent to the N-O group and coupling patterns distinguish isomers. For example, in 4-oxide derivatives, the deshielding effect on adjacent protons is more pronounced due to the electron-withdrawing nature of the N-O group. Infrared (IR) spectroscopy further confirms N-O bonding through characteristic absorption bands near 1250–1300 cm⁻¹ .

Q. How can vibrational modes and electronic transitions in pyrazine derivatives be experimentally characterized?